molecular formula C24H23N3O4 B2553254 2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one CAS No. 2380192-07-2

2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one

Cat. No. B2553254
CAS RN: 2380192-07-2
M. Wt: 417.465
InChI Key: LUNFNJDHFRQELK-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in organic chemistry . The 3,4-dihydro-1H-isochromene-1-carbonyl group is a type of isocoumarin, which is a class of organic compounds composed of a benzene ring fused to a pyranone ring . Azetidin-3-yl refers to a four-membered nitrogen-containing ring, also known as an azetidine ring. The 6-(2-methoxyphenyl)pyridazin-3-one part of the molecule contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

2-[1-(3,4-dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-30-21-9-5-4-8-19(21)20-10-11-22(28)27(25-20)17-14-26(15-17)24(29)23-18-7-3-2-6-16(18)12-13-31-23/h2-11,17,23H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFNJDHFRQELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4C5=CC=CC=C5CCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

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